

MRTX1133 binding affinity to KRAS G12D

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Compound of Interest		
Compound Name:	MRTX1133	
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An In-depth Technical Guide to the Binding Affinity of MRTX1133 with KRAS G12D

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep binding pockets on its surface. The development of MRTX1133, a potent, selective, and non-covalent inhibitor of KRAS G12D, represents a significant breakthrough in targeting this specific mutation. This document provides a comprehensive technical overview of the binding characteristics of MRTX1133 to the KRAS G12D protein, detailing its affinity, mechanism of action, the experimental protocols used for its characterization, and the structural basis of its interaction.

Binding Affinity and Selectivity

MRTX1133 demonstrates exceptional potency and selectivity for the KRAS G12D mutant. It binds non-covalently to the inactive, GDP-bound state of the protein, locking it in a conformation that prevents downstream signaling.[1][2] The inhibitor's high affinity is a result of extensive structure-based drug design, which optimized interactions within the switch-II pocket of the protein.[3]

Quantitative Binding Data



The binding affinity and inhibitory concentration of **MRTX1133** have been quantified through various biochemical and cellular assays. The data highlights its picomolar binding affinity and nanomolar functional activity.

Parameter	Value	Assay Method	Target	Reference
Dissociation Constant (Kd)	0.2 pM (estimated)	Surface Plasmon Resonance (SPR)	GDP-bound KRAS G12D	[3][4]
Biochemical IC50	< 2 nM	Homogeneous Time-Resolved Fluorescence (HTRF)	GDP-bound KRAS G12D	[1][5]
Biochemical IC50	0.14 nM	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	SOS1-catalyzed nucleotide exchange on KRAS G12D	[6][7]
Cellular pERK Inhibition IC50	2 nM	Western Blot / ELISA	AGS (gastric adenocarcinoma) cell line	[3]
Cellular Viability	6 nM	2D Viability Assay	AGS (gastric adenocarcinoma) cell line	[3]
Selectivity (vs. KRAS WT)	~700-1000 fold	HTRF / Cellular Assays	GDP-bound KRAS G12D vs. KRAS WT	[1][8]

Mechanism of Action

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[9] The G12D mutation impairs the intrinsic GTPase activity of KRAS, causing it to be perpetually locked in the active state, which leads to constitutive



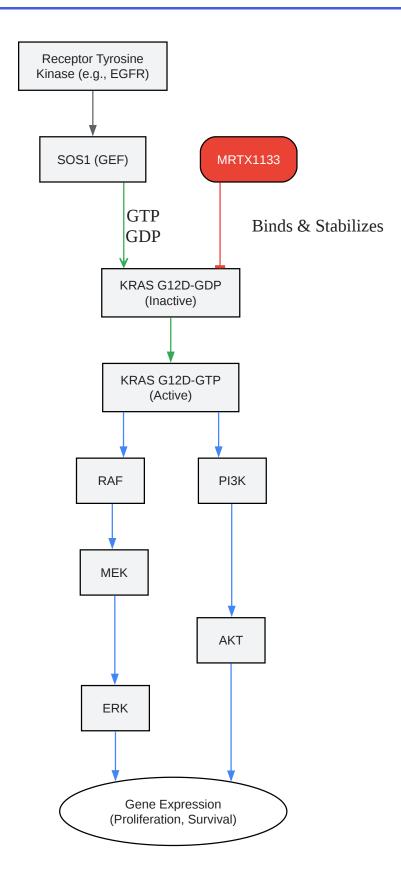




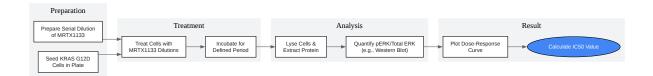
activation of downstream pro-proliferative signaling pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways.[1][10]

MRTX1133 exerts its inhibitory effect by binding to a pocket in the switch-II region of KRAS G12D when it is in the inactive GDP-bound state.[11] This non-covalent binding stabilizes the inactive conformation and prevents the SOS1-catalyzed exchange of GDP for GTP, thereby blocking the reactivation of the protein.[3][10] Consequently, the interaction of KRAS G12D with its downstream effectors, such as RAF kinase, is inhibited, leading to the suppression of the MAPK and other signaling cascades.[3][4]









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